2-(1H-Imidazol-2-yl)morpholine is a heterocyclic compound featuring both imidazole and morpholine moieties. It is recognized for its potential biological activities and applications in medicinal chemistry. The compound has garnered attention due to its structural characteristics and the functional properties imparted by the imidazole and morpholine groups.
The compound can be obtained through various synthetic routes, which are discussed in detail in the synthesis analysis section. It is commercially available from chemical suppliers, with a notable presence in scientific literature due to its relevance in research.
2-(1H-Imidazol-2-yl)morpholine is classified as a heterocyclic organic compound. Its molecular formula is with a molecular weight of 189.64 g/mol. The compound exists primarily as a hydrochloride salt (2-(1H-Imidazol-2-yl)morpholine hydrochloride), which enhances its solubility and stability for various applications.
The synthesis of 2-(1H-Imidazol-2-yl)morpholine can be achieved through several methods, including:
The synthesis typically requires controlled conditions, including temperature and solvent choice, to optimize yield and purity. For example, using polar solvents like acetone can facilitate the reaction between morpholine and imidazole derivatives.
The molecular structure of 2-(1H-Imidazol-2-yl)morpholine features a morpholine ring connected to an imidazole ring at the 2-position. The imidazole ring contributes to the compound's basicity and potential for hydrogen bonding.
Key structural data includes:
2-(1H-Imidazol-2-yl)morpholine participates in various chemical reactions, including:
Reactions involving this compound often require specific catalysts or conditions to promote desired pathways while minimizing side reactions.
The mechanism of action of 2-(1H-Imidazol-2-yl)morpholine largely depends on its biological targets, which may include enzymes or receptors involved in various physiological processes. The imidazole moiety can interact with biological macromolecules through hydrogen bonding and coordination, influencing enzymatic activity or receptor binding.
Research indicates that compounds containing imidazole structures often exhibit antimicrobial, antifungal, and anticancer activities due to their ability to interact with biological targets effectively .
2-(1H-Imidazol-2-yl)morpholine has several applications in scientific research:
The construction of the 2-(1H-imidazol-2-yl)morpholine scaffold (C7H11N3O, CID 82595193) demands precise regiocontrol due to the tautomeric nature of imidazole and the stereoelectronic constraints of morpholine. Key strategies include:
Dehydrogenative Cyclization: Copper-catalyzed reactions between morpholine-2-carbaldehyde derivatives and 1,2-diaminoarenes enable direct imidazole ring formation. Using a hydrotalcite-supported [Cu(binap)I]2 catalyst (recyclable ≥5×), primary alcohols undergo oxidative cyclization with diamines in water at 90°C, yielding >85% of 1-benzyl-2-(morpholin-2-yl)-1H-benzimidazoles. This method exploits the in situ alcohol dehydrogenation to aldehydes, followed by condensative cyclization [4] [10].
[3+2] Cycloadditions: Azido chalcones react with nitriles under TMSOTf catalysis (microwave irradiation, solvent-free) to afford 2,4,5-trisubstituted imidazoles. When morpholine-containing nitriles participate, this method achieves C4-functionalization of the imidazole core with 85% regioselectivity. Similarly, ZnCl2-catalyzed cycloadditions between 2H-azirines and morpholine-functionalized benzimidates yield 4-morpholinyl-imidazoles, tolerating electron-withdrawing groups (e.g., –NO2, –F) [4] [10].
Structural Optimization:
Table 1: Regioselective Synthetic Methods for Morpholine-Imidazole Hybrids
Method | Catalyst/Conditions | Key Product | Yield (%) | Reference |
---|---|---|---|---|
Dehydrogenative Cyclization | [Cu(binap)I]2@HT, H2O, 90°C | 1-Benzyl-2-(morpholin-2-yl)-1H-benzimidazole | 85–95 | [4] |
[3+2] Cycloaddition | TMSOTf, MW, solvent-free | 4-Morpholinyl-2,5-diphenylimidazole | 82–88 | [4] |
Azirine-Imidate Coupling | ZnCl2, MeCN, rt | 2-Morpholino-4-aryl-imidazole | 80–87 | [4] |
Functionalization of the preformed morpholine-imidazole scaffold relies on chemo- and regioselective catalysis:
C–H Activation: Ru(II)-NNN pincer complexes (e.g., [RuCl(L)(MeCN)2]Cl, where L = 2,6-bis(1H-imidazol-2-yl)pyridine) catalyze direct C5-arylation of 2-(morpholin-2-yl)imidazoles. With NaBPh4 and DPPE as additives, aryl halides couple at 165°C in mesitylene, achieving >90% yield. Electron-donating groups on the aryl halide enhance reactivity (e.g., p-methoxyphenyl: 97% yield) [4] [10].
Heterogeneous Catalysis: Graphene oxide (GO)-supported Co/Mn nanoparticles enable N1-alkylation under solvent-free conditions. Using aldehydes and morpholine-imidazole precursors, the catalyst (0.1 g) facilitates imine formation and reduction at 80°C, yielding N-substituted derivatives (e.g., N-benzyl-2-(morpholin-2-yl)-1H-imidazole, 95%). Ultrasonic irradiation further accelerates this process to <30 minutes [4].
Solvent Effects:
Table 2: Catalytic Functionalization Techniques
Reaction Type | Catalyst | Conditions | Selectivity | Yield Range (%) |
---|---|---|---|---|
C5-Arylation | Ru(II)-NNN pincer | Mesitylene, 165°C, 12 h | C5 > C4 (20:1) | 85–97 |
N1-Alkylation | GO@(Co/Mn) | Solvent-free, 80°C or ultrasound | N1 only | 90–95 |
Oxidative C-H Activation | NHC/t-BuOK/TBHP | Solvent-free, 80°C | C4-acylation | 75–88 |
Computational strategies enable rational optimization of 2-(1H-imidazol-2-yl)morpholine derivatives for target-specific bioactivity:
Molecular Docking: For VIM-type metallo-β-lactamases (MBLs), imidazole-2-carboxylic acid derivatives with appended morpholine groups exhibit nanomolar inhibition (IC50 = 0.2 μM). Docking (PDB: 4BZX) reveals critical interactions:
Pharmacophore Modeling: For CNS-penetrant H1-antihistamines, dynamic pharmacophores identify:
QSAR Insights:
Table 3: Computationally Guided Bioactive Analogues
Target | Key Structural Modification | Computational Metric | Experimental Result | Reference |
---|---|---|---|---|
VIM-2 MBL | C4-(4-Fluorophenyl)morpholine | ΔGbind = −9.8 kcal/mol | IC50 = 0.2 μM; Synergizes meropenem vs. P. aeruginosa | [6] |
H1 Receptor | Thiomorpholine replacement | hERG score: −12.3 (vs. −8.1 for piperidine) | H1 IC50 = 4 nM; hERG IC50 > 10 μM | [2] |
Tubulin Polymerase | Morpholine-benzimidazole-pyrazole hybrid | Docking score: −11.2 (PDB:1SA0) | Anticancer activity: IC50 = 0.8 μM (PC3) | [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: